molecular formula C13H9BrN2O3S B3879016 (E)-3-(2-bromo-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one

(E)-3-(2-bromo-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one

Cat. No.: B3879016
M. Wt: 353.19 g/mol
InChI Key: BTGLPJCXIKOUAQ-AATRIKPKSA-N
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Description

(E)-3-(2-bromo-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that features a thiophene ring, a nitroaniline moiety, and a bromo substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-bromo-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one typically involves a multi-step process. One common method starts with the bromination of 2-nitroaniline to introduce the bromo substituent. This is followed by a condensation reaction with thiophene-2-carbaldehyde under basic conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-bromo-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromo group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromo group could result in various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-bromo-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Researchers may study its interactions with biological targets to identify new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-bromo-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one involves its interaction with specific molecular targets. The nitro and bromo groups, along with the thiophene ring, contribute to its reactivity and potential biological activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-chloro-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
  • (E)-3-(2-fluoro-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
  • (E)-3-(2-iodo-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one

Uniqueness

(E)-3-(2-bromo-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and iodo analogs, which may exhibit different chemical and biological properties.

Properties

IUPAC Name

(E)-3-(2-bromo-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3S/c14-10-8-9(16(18)19)3-4-11(10)15-6-5-12(17)13-2-1-7-20-13/h1-8,15H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGLPJCXIKOUAQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CNC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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